

# Revaprazan vs. Other P-CABs: A Comparative Meta-Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025



Potassium-competitive acid blockers (P-CABs) represent a significant advancement in the management of acid-related disorders, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs).[1][2][3] This guide provides a comparative analysis of clinical trial data for **revaprazan** and other prominent P-CABs, namely vonoprazan and tegoprazan, to assist researchers, scientists, and drug development professionals in evaluating their relative performance. The comparison is primarily based on data from clinical trials where these P-CABs were evaluated against PPIs.

#### **Mechanism of Action**

P-CABs, including **revaprazan**, vonoprazan, and tegoprazan, inhibit gastric acid secretion by competitively blocking the potassium-binding site of the H+, K+-ATPase (proton pump) in gastric parietal cells.[1][2][3] Unlike PPIs, which require acidic activation and bind irreversibly to active proton pumps, P-CABs bind reversibly and can inhibit both active and inactive pumps.[1] [4] This leads to a more rapid onset of action and sustained acid suppression.[1][2]





Click to download full resolution via product page

Mechanism of Action of Potassium-Competitive Acid Blockers (P-CABs).

# **Comparative Efficacy**

The following tables summarize the efficacy of **revaprazan**, vonoprazan, and tegoprazan in the treatment of various acid-related disorders based on available clinical trial data. The primary comparator in these trials was a proton pump inhibitor (PPI).

## **Erosive Esophagitis**



| Drug       | Dosage           | Comparator             | Healing<br>Rate (Week<br>8) | Study<br>Population | Citation |
|------------|------------------|------------------------|-----------------------------|---------------------|----------|
| Revaprazan | 200 mg           | Omeprazole<br>20 mg    | Similar to omeprazole       | Gastric Ulcer       | [5][6]   |
| Vonoprazan | 20 mg            | Lansoprazole<br>30 mg  | 92.4%                       | Asian<br>patients   | [7]      |
| Tegoprazan | 50 mg, 100<br>mg | Esomeprazol<br>e 40 mg | 98.9% (both doses)          | -                   | [8]      |

Note: Direct comparison data for **revaprazan** in erosive esophagitis was not available in the provided search results. The data presented is from a gastric ulcer study.

**Gastric and Duodenal Ulcers** 

| Drug       | Dosage           | Comparator            | Healing<br>Rate (Week<br>8)                                | Study<br>Population | Citation |
|------------|------------------|-----------------------|------------------------------------------------------------|---------------------|----------|
| Revaprazan | 200 mg           | Omeprazole<br>20 mg   | 93.0%<br>(Intention-to-<br>treat), 99.1%<br>(Per-protocol) | Gastric Ulcer       | [6][9]   |
| Vonoprazan | 20 mg            | Lansoprazole<br>30 mg | 93.5%<br>(Gastric<br>Ulcer)                                | -                   | [10]     |
| Tegoprazan | 50 mg, 100<br>mg | Lansoprazole<br>30 mg | 94.8% (50<br>mg), 95.0%<br>(100 mg)                        | Gastric Ulcer       | [11]     |

# Non-Erosive Reflux Disease (NERD)



| Drug       | Dosage           | Comparator | Outcome                                                                                               | Study<br>Population | Citation |
|------------|------------------|------------|-------------------------------------------------------------------------------------------------------|---------------------|----------|
| Vonoprazan | 10 mg, 20 mg     | Placebo    | 44.8% (10 mg) and 44.4% (20 mg) of 24-hour heartburn-free days vs 27.7% for placebo                   | US subjects         | [12]     |
| Tegoprazan | 50 mg, 100<br>mg | Placebo    | 42.5% (50 mg) and 48.5% (100 mg) complete resolution of major symptoms at week 4 vs 24.2% for placebo | -                   | [13]     |

# **Safety and Tolerability**

Across the reviewed clinical trials, **revaprazan**, vonoprazan, and tegoprazan were generally well-tolerated, with safety profiles comparable to those of PPIs.



| Drug       | Common Adverse Events                                                        | Citation |
|------------|------------------------------------------------------------------------------|----------|
| Revaprazan | Well-tolerated, similar to omeprazole.                                       | [6][9]   |
| Vonoprazan | Viral upper respiratory tract infection.                                     | [7]      |
| Tegoprazan | Incidence of adverse events was comparable to esomeprazole and lansoprazole. | [8][11]  |

# **Experimental Protocols**

The clinical trials cited in this guide generally followed a randomized, double-blind, multicenter design. The methodologies for key endpoints are outlined below.

## **Efficacy Assessment in Erosive Esophagitis and Ulcers**

- Study Design: Randomized, double-blind, active-comparator controlled trials.
- Patient Population: Adults with endoscopically confirmed erosive esophagitis (graded by Los Angeles Classification) or gastric/duodenal ulcers.
- Intervention: Patients were randomly assigned to receive a P-CAB (e.g., revaprazan, vonoprazan, tegoprazan) or a PPI (e.g., omeprazole, lansoprazole, esomeprazole) daily for a specified duration (typically 4 to 8 weeks).
- Primary Endpoint: The primary efficacy outcome was the cumulative healing rate, confirmed by endoscopy at the end of the treatment period.
- Statistical Analysis: Non-inferiority of the P-CAB to the PPI was the primary statistical objective in many of these studies.

## **Symptom Assessment in Non-Erosive Reflux Disease**

• Study Design: Randomized, double-blind, placebo-controlled trials.



- Patient Population: Patients with typical GERD symptoms (e.g., heartburn) without endoscopic evidence of erosive esophagitis.
- Intervention: Patients were randomized to receive a P-CAB or a placebo.
- Primary Endpoint: The primary outcome was often the percentage of symptom-free days (e.g., 24-hour heartburn-free days) or the rate of complete symptom resolution, typically assessed using patient diaries.





Click to download full resolution via product page

A generalized workflow for a comparative clinical trial.

#### Conclusion

The available clinical trial data suggests that P-CABs, including **revaprazan**, vonoprazan, and tegoprazan, are effective and well-tolerated options for the treatment of acid-related disorders. While direct head-to-head trials between **revaprazan** and other P-CABs are limited, indirect comparisons based on their non-inferiority or superiority to PPIs indicate a comparable efficacy and safety profile among this class of drugs. Vonoprazan and tegoprazan have demonstrated high healing rates in erosive esophagitis and effective symptom relief in NERD.[7][8][12][13] **Revaprazan** has shown similar efficacy to omeprazole in healing gastric ulcers.[5][6][9] The choice of a specific P-CAB may depend on local availability, approved indications, and specific patient characteristics. Further meta-analyses incorporating direct comparative trials will be beneficial in delineating the nuanced differences between these agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Mechanism of action of PCABs (Potasium-Competitive Acid Blockers) [thepracticingendoscopist.com]
- 2. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium-competitive acid blockers are they the next generation of proton pump inhibitors? PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Phase III Clinical Trial of Revaprazan (Revanex(R)) for Gastric Ulcer | Semantic Scholar [semanticscholar.org]
- 6. Phase III Clinical Trial of Revaprazan (Revanex-P) for Gastric Ulcer [e-ce.org]
- 7. Vonoprazan: A New Potassium-Competitive Acid Blocker PMC [pmc.ncbi.nlm.nih.gov]



- 8. Randomised phase 3 trial: tegoprazan, a novel potassium-competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-ce.org [e-ce.org]
- 10. Randomised clinical trial: efficacy and safety of vonoprazan vs. lansoprazole in patients with gastric or duodenal ulcers results from two phase 3, non-inferiority randomised controlled trials PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. Vonoprazan is efficacious for treatment of heartburn in non-erosive reflux disease: A randomized...: Falk Foundation [falkfoundation.org]
- 13. Randomised clinical trial: comparison of tegoprazan and placebo in non-erosive reflux disease PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Revaprazan vs. Other P-CABs: A Comparative Meta-Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680565#revaprazan-versus-other-p-cabs-a-meta-analysis-of-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com



